REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:13][CH3:14])=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([Cl:12])[CH:8]=[CH:7][CH:6]=2.[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:13]([C:3]1[C:2]([Cl:1])=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[Cl:12])[N:4]=1)[CH3:14]
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Name
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3,5-Dichloro-2-ethylquinoxaline
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Quantity
|
1.1 kg
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC2=CC=CC(=C2N1)Cl)CC
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Name
|
|
Quantity
|
4.4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
762 g
|
Type
|
reactant
|
Smiles
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BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
formed in the reaction vessel
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Type
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FILTRATION
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Details
|
The white crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (3×5 L)
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=NC2=CC=CC(=C2N=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 kg | |
YIELD: CALCULATEDPERCENTYIELD | 129% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |